![molecular formula C16H11N5OS B5348379 N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a selective inhibitor of Toll-like receptor 4 (TLR4), a key component of the innate immune system.
Mecanismo De Acción
N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 signaling leads to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). By inhibiting TLR4 signaling, this compound can reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, improve survival rates, and prevent organ damage in animal models of sepsis and ARDS. This compound has also been shown to have anti-tumor effects in various cancer cell lines and animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide is its selectivity for TLR4 signaling. This allows for more precise targeting of the innate immune system and reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
One of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, this compound has been shown to have limited efficacy in some disease models, suggesting that it may not be effective in all cases.
Direcciones Futuras
There are several future directions for the development of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide and related compounds. One area of interest is the development of combination therapies that target multiple components of the innate immune system. Another area of interest is the development of this compound analogs with improved solubility and efficacy. Finally, there is interest in exploring the potential applications of this compound in the treatment of autoimmune diseases and other inflammatory conditions.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It selectively inhibits TLR4 signaling and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. While there are limitations to its use in lab experiments, this compound has significant potential for the development of new therapies for a range of diseases.
Métodos De Síntesis
The synthesis of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-5-(1H-tetrazol-5-yl)phenol to yield the target compound, this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been tested in preclinical and clinical trials for the treatment of sepsis, acute respiratory distress syndrome (ARDS), and cancer. In addition, this compound has been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c22-16(13-9-23-14-7-2-1-6-12(13)14)17-11-5-3-4-10(8-11)15-18-20-21-19-15/h1-9H,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABFFUZNPHFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=CC(=C3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
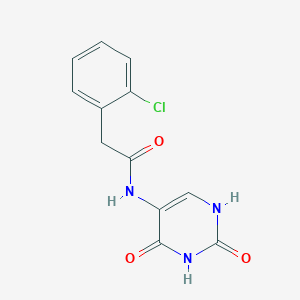
![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
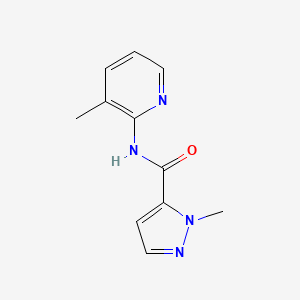
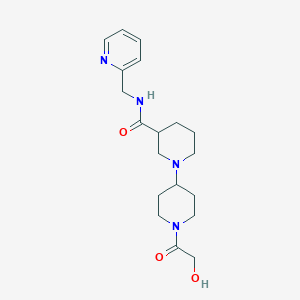

![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)
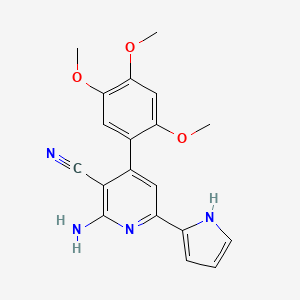
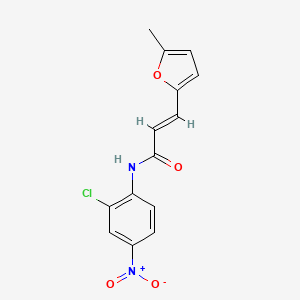
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)